molecular formula C45H29N5S B13791814 5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin

5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin

Cat. No.: B13791814
M. Wt: 671.8 g/mol
InChI Key: XJCYIJMSUFLNCW-UHFFFAOYSA-N
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Description

5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin is a porphyrin derivative known for its unique structural and functional properties. Porphyrins are a group of organic compounds, essential for various biological functions, including oxygen transport and photosynthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin typically involves the reaction of 5-(4-aminophenyl)-10,15,20-triphenylporphyrin with thiophosgene under an inert atmosphere. The reaction is carried out in a solvent such as dichloromethane at low temperatures to prevent decomposition . The product is then purified using chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin involves its ability to interact with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. In photodynamic therapy, the compound generates reactive oxygen species upon light activation, causing oxidative damage to cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin is unique due to its combination of the porphyrin core and the isothiocyanate functional group. This combination imparts distinct photophysical properties and reactivity, making it suitable for applications in photodynamic therapy and as a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C45H29N5S

Molecular Weight

671.8 g/mol

IUPAC Name

5-(4-isothiocyanatophenyl)-10,15,20-triphenyl-21,23-dihydroporphyrin

InChI

InChI=1S/C45H29N5S/c51-28-46-33-18-16-32(17-19-33)45-40-26-24-38(49-40)43(30-12-6-2-7-13-30)36-22-20-34(47-36)42(29-10-4-1-5-11-29)35-21-23-37(48-35)44(31-14-8-3-9-15-31)39-25-27-41(45)50-39/h1-27,47,50H

InChI Key

XJCYIJMSUFLNCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N=C=S)C=C4)C9=CC=CC=C9)N3

Origin of Product

United States

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